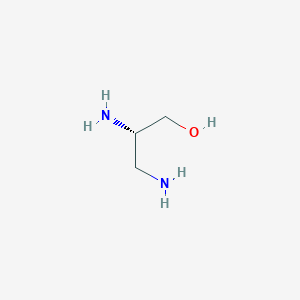

(2s)-2,3-Diaminopropan-1-ol

CAS No.:

Cat. No.: VC17399106

Molecular Formula: C3H10N2O

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10N2O |

|---|---|

| Molecular Weight | 90.12 g/mol |

| IUPAC Name | (2S)-2,3-diaminopropan-1-ol |

| Standard InChI | InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |

| Standard InChI Key | QHBWSLQUJMHGDB-VKHMYHEASA-N |

| Isomeric SMILES | C([C@@H](CO)N)N |

| Canonical SMILES | C(C(CO)N)N |

Introduction

Structural and Chemical Properties

Molecular Configuration

(2S)-2,3-Diaminopropan-1-ol features a central carbon atom with an (S)-configuration, bonded to two amino groups () and a hydroxyl group (). Its IUPAC name, (2S)-2,3-diaminopropan-1-ol, reflects this stereochemistry, which is critical for its interactions with chiral biological targets . The compound’s solubility in polar solvents like water and methanol facilitates its use in aqueous reaction systems.

Table 1: Key Physical and Chemical Properties

Synthesis Methodologies

Catalytic Hydrogenation

A primary industrial synthesis route involves catalytic hydrogenation of precursor imines or nitriles using palladium or platinum catalysts under high-pressure conditions. This method achieves high enantiomeric purity, essential for pharmaceutical applications. For example, hydrogenating over a palladium catalyst yields (2S)-2,3-diaminopropan-1-ol with minimal racemization .

Aziridine Ring-Opening Reactions

Alternative methods leverage aziridine derivatives, as demonstrated in US Patent 4,933,470 . Treating with nucleophiles like acetic acid induces aziridine ring opening, producing derivatives such as . This pathway offers modularity for introducing protective groups, enabling tailored downstream functionalization .

Table 2: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | , Pd/C, 50 atm | 85–90% | High enantioselectivity, scalability |

| Aziridine Ring Opening | Acetic acid, reflux | 75–80% | Flexibility in protective groups |

Chemical Reactivity and Applications

Nucleophilic Substitution and Addition

The compound’s amino and hydroxyl groups participate in nucleophilic substitution and addition reactions. For instance, reacting (2S)-2,3-diaminopropan-1-ol with acyl chlorides yields amide derivatives, while condensation with aldehydes forms Schiff bases. These reactions are pivotal in synthesizing peptidomimetics and metal-chelating agents .

Pharmaceutical Intermediate

(2S)-2,3-Diaminopropan-1-ol serves as a precursor for fluorogenic DNA binders and enzyme inhibitors. In one application, it is converted to (BAPPA), a compound that fluoresces upon binding double-stranded DNA. Its chiral center ensures selective interactions with biological targets, reducing off-target effects in drug candidates.

Biological Mechanisms

Enzyme Inhibition

The compound inhibits enzymes like proteases and kinases through hydrogen bonding and ionic interactions. For example, its amino groups coordinate with catalytic residues in the active site of trypsin-like proteases, disrupting substrate binding. This mechanism is exploited in designing protease inhibitors for antiviral therapies.

Chiral Recognition in Drug Design

The (S)-configuration enables stereoselective binding to biological macromolecules. In pharmacokinetic studies, the enantiomer-specific metabolism of (2S)-2,3-diaminopropan-1-ol derivatives results in prolonged half-lives compared to their (R)-counterparts . This property is leveraged in developing long-acting therapeutics.

Research Frontiers and Challenges

Optimization of Synthetic Protocols

Current research focuses on improving catalytic systems for hydrogenation to reduce catalyst loading and enhance reaction rates. Innovations in flow chemistry and immobilized catalysts show promise for continuous production .

Expanding Biomedical Applications

Emerging studies explore the compound’s role in nanoparticle functionalization for targeted drug delivery. Functionalizing gold nanoparticles with (2S)-2,3-diaminopropan-1-ol derivatives enhances biocompatibility and cellular uptake. Additionally, its chelating properties are being tested in metallodrugs for cancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume